molecular formula C21H27FN2O2 B1665108 Anisopirol CAS No. 857-62-5

Anisopirol

Cat. No.: B1665108
CAS No.: 857-62-5
M. Wt: 358.4 g/mol
InChI Key: LCZRXFYSMJIDQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anisopirol can be synthesized through a multi-step process. One common method involves the reaction of γ-chloro-4-fluorobutyrophenone with 1-(2-methoxyphenyl)piperazine . The reaction is typically carried out at a temperature of 110°C for about 10 hours . The reaction mixture is then treated with ether, and the product is isolated through filtration and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Anisopirol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Anisopirol exerts its effects primarily through binding to specific molecular targets. It is known to act as a GLUN binder , which means it interacts with glutamate receptors in the brain . This interaction can modulate neurotransmission and has implications for the treatment of neurological conditions. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Anisopirol can be compared with other similar compounds, such as:

  • Pimozide
  • Bromperidol
  • Melperone
  • Anisoperidone
  • Benperidol

Uniqueness: this compound is unique due to its specific binding affinity to glutamate receptors, which distinguishes it from other compounds in its class. Its fluorinated aromatic ring and piperazine moiety also contribute to its distinct chemical properties .

Properties

CAS No.

857-62-5

Molecular Formula

C21H27FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol

InChI

InChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3

InChI Key

LCZRXFYSMJIDQQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O

Appearance

Solid powder

Key on ui other cas no.

13382-33-7
857-62-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anisopirol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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